![molecular formula C19H21N3O2 B14360017 Butyl 3-{4-[(E)-(4-aminophenyl)diazenyl]phenyl}prop-2-enoate CAS No. 90336-28-0](/img/structure/B14360017.png)
Butyl 3-{4-[(E)-(4-aminophenyl)diazenyl]phenyl}prop-2-enoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Butyl 3-{4-[(E)-(4-aminophenyl)diazenyl]phenyl}prop-2-enoate is a synthetic organic compound that belongs to the family of acrylates. Acrylates are esters, salts, and conjugate bases of acrylic acid and its derivatives. This compound is characterized by its unique structure, which includes an ester group, a diazenyl group, and an aminophenyl group. It is used in various scientific research applications due to its versatile chemical properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Butyl 3-{4-[(E)-(4-aminophenyl)diazenyl]phenyl}prop-2-enoate typically involves the following steps:
Diazotization: The starting material, 4-aminophenyl, undergoes diazotization to form a diazonium salt.
Coupling Reaction: The diazonium salt is then coupled with a suitable phenyl compound to form the diazenyl intermediate.
Esterification: The intermediate is esterified with butyl acrylate under acidic conditions to form the final product.
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale reactions with optimized conditions to ensure high yield and purity. The process includes:
Continuous Flow Reactors: These reactors allow for precise control of reaction conditions, such as temperature and pressure, to maximize efficiency.
Catalysts: Catalysts are often used to accelerate the reaction rates and improve the overall yield of the product.
化学反応の分析
Types of Reactions
Butyl 3-{4-[(E)-(4-aminophenyl)diazenyl]phenyl}prop-2-enoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the diazenyl group to an amine group.
Substitution: The compound can undergo nucleophilic substitution reactions at the ester or diazenyl groups.
Common Reagents and Conditions
Oxidizing Agents: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reducing Agents: Sodium borohydride and lithium aluminum hydride are commonly used reducing agents.
Substitution Reagents: Nucleophiles such as amines and alcohols are used in substitution reactions.
Major Products
The major products formed from these reactions include:
Oxides: Formed from oxidation reactions.
Amines: Formed from reduction reactions.
Substituted Esters: Formed from substitution reactions.
科学的研究の応用
Butyl 3-{4-[(E)-(4-aminophenyl)diazenyl]phenyl}prop-2-enoate has a wide range of scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Used in the production of polymers, coatings, and adhesives due to its reactive ester group.
作用機序
The mechanism of action of Butyl 3-{4-[(E)-(4-aminophenyl)diazenyl]phenyl}prop-2-enoate involves its interaction with molecular targets and pathways. The diazenyl group can participate in electron transfer reactions, while the ester group can undergo hydrolysis to release active intermediates. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.
類似化合物との比較
Similar Compounds
Butyl Acrylate: Similar in structure but lacks the diazenyl and aminophenyl groups.
Methyl 3-{4-[(E)-(4-aminophenyl)diazenyl]phenyl}prop-2-enoate: Similar structure with a methyl ester group instead of a butyl ester group.
Ethyl 3-{4-[(E)-(4-aminophenyl)diazenyl]phenyl}prop-2-enoate: Similar structure with an ethyl ester group instead of a butyl ester group.
Uniqueness
Butyl 3-{4-[(E)-(4-aminophenyl)diazenyl]phenyl}prop-2-enoate is unique due to its combination of the diazenyl group, aminophenyl group, and butyl ester group. This combination imparts distinct chemical properties and reactivity, making it valuable for specific scientific and industrial applications.
特性
CAS番号 |
90336-28-0 |
|---|---|
分子式 |
C19H21N3O2 |
分子量 |
323.4 g/mol |
IUPAC名 |
butyl 3-[4-[(4-aminophenyl)diazenyl]phenyl]prop-2-enoate |
InChI |
InChI=1S/C19H21N3O2/c1-2-3-14-24-19(23)13-6-15-4-9-17(10-5-15)21-22-18-11-7-16(20)8-12-18/h4-13H,2-3,14,20H2,1H3 |
InChIキー |
OXZXAKOQTMOSLO-UHFFFAOYSA-N |
正規SMILES |
CCCCOC(=O)C=CC1=CC=C(C=C1)N=NC2=CC=C(C=C2)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Methyl 4-chloro-2-[(chloroacetyl)(phenyl)amino]benzoate](/img/structure/B14359936.png)
![2-[4-(4-Cyanophenoxy)phenyl]-1H-indole-5-carbonitrile](/img/structure/B14359944.png)
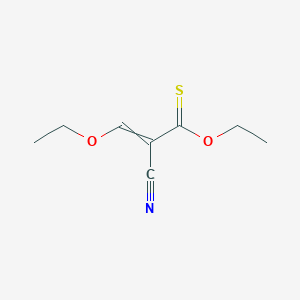
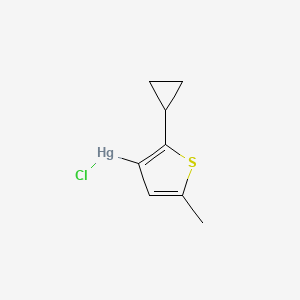
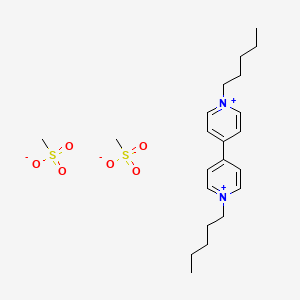
dimethylsilane](/img/structure/B14359973.png)
![(Bicyclo[2.2.1]heptan-2-yl)(chloro)mercury](/img/structure/B14359987.png)
![S-(4-Hydroxyphenyl) 4-[(4-hydroxyphenyl)sulfanyl]butanethioate](/img/structure/B14359988.png)
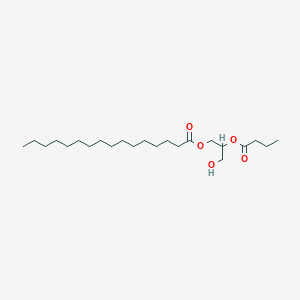
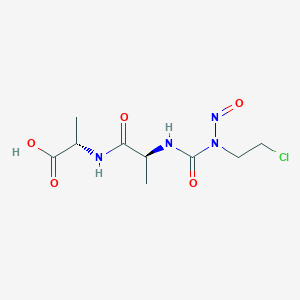
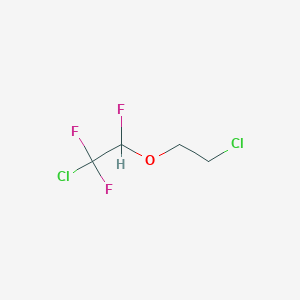

![7-Methoxy-10-nitrobicyclo[4.4.1]undeca-1,3,5,7,9-pentaene](/img/structure/B14360015.png)
![Bis[3-(triethoxysilyl)propyl] oxirane-2,3-dicarboxylate](/img/structure/B14360022.png)
